

Determining the IC50 Value of Vps34-IN-1: Application Notes and Protocols

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Compound of Interest

Compound Name: Vps34-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to understanding and determining the half-maximal inhibitory concentration (IC50) of **Vps34-IN-1**, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. These protocols are intended for professionals in research and drug development.

Introduction

Vps34, the sole member of the class III PI3K family in mammals, plays a crucial role in cellular processes by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).[1][2] This lipid second messenger is essential for regulating membrane trafficking events such as endocytic sorting, phagocytosis, and autophagy.[3] **Vps34-IN-1** is a highly selective and potent inhibitor of Vps34, making it a valuable tool for studying the physiological roles of this enzyme.[1][4] This document outlines the in vitro and cellular methods to quantify the inhibitory activity of **Vps34-IN-1**.

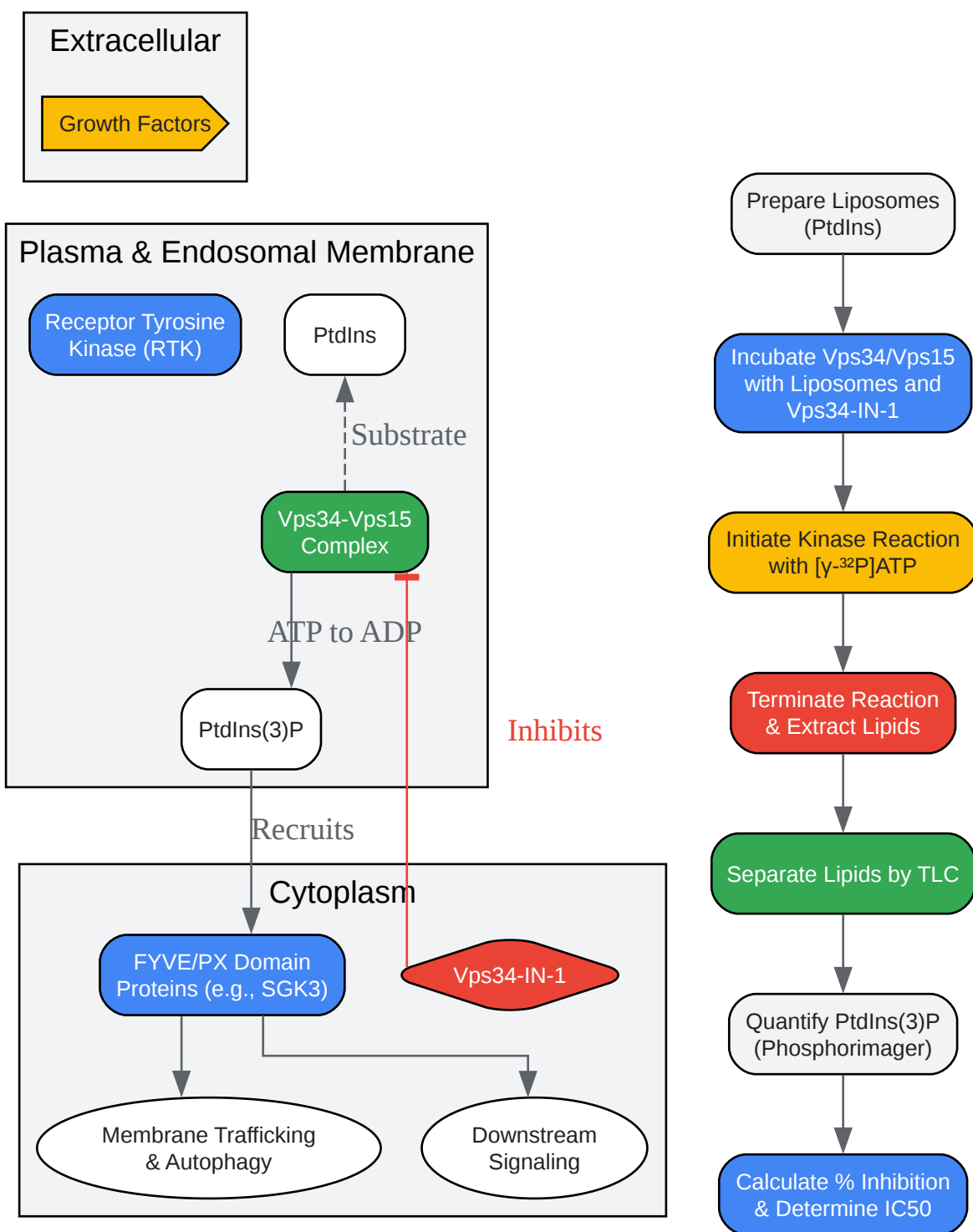
Data Presentation

The inhibitory activity of **Vps34-IN-1** has been characterized across various assay formats. The following table summarizes the key quantitative data for **Vps34-IN-1**.

Parameter	Value	Cell/Assay Type	Notes	Reference
IC50	25 nM	In vitro kinase assay (recombinant human Vps34-Vps15 complex)	Does not significantly inhibit class I or class II PI3K isoforms.[1][5][6][7]	[1][5][6][7]
IC50	0.4 µM	SARS-CoV-2 induced cytotoxicity in VERO-E6 cells	Determined after 48 hours of exposure.	[5]
CC50	26.83 µM	Toxicity in VERO-E6 cells	Determined after 48 hours by high content imaging.	[5]

Signaling Pathway and Mechanism of Action

Vps34, in complex with its regulatory subunit Vps15, catalyzes the phosphorylation of PtdIns to PtdIns(3)P on endosomal membranes.[1][3] PtdIns(3)P then acts as a docking site for proteins containing specific binding domains, such as FYVE and PX domains, thereby recruiting downstream effectors to regulate membrane trafficking and autophagy.[1][3] One such downstream effector is the SGK3 protein kinase, which is activated upon binding to PtdIns(3)P.[1][4] **Vps34-IN-1** selectively inhibits the kinase activity of Vps34, leading to a reduction in cellular PtdIns(3)P levels. This, in turn, prevents the recruitment and activation of downstream effectors like SGK3.[1][6]



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